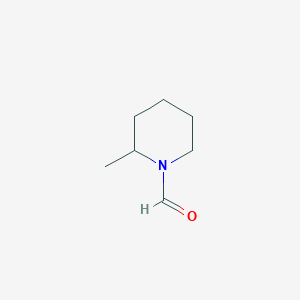

2-Methylpiperidine-1-carbaldehyde

Description

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-methylpiperidine-1-carbaldehyde |

InChI |

InChI=1S/C7H13NO/c1-7-4-2-3-5-8(7)6-9/h6-7H,2-5H2,1H3 |

InChI Key |

NUXXCAUMTRLOKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpiperidine-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 2-methylpiperidine using reagents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 2-methylpiperidine using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methylpyridine followed by formylation. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2-methylpiperidine-1-carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to 2-methylpiperidine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, PCC, Dess-Martin periodinane.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: 2-Methylpiperidine-1-carboxylic acid.

Reduction: 2-Methylpiperidine.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Methylpiperidine-1-carbaldehyde has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylpiperidine-1-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. The formyl group in the compound is reactive and can form covalent bonds with nucleophilic sites in proteins, altering their function .

Comparison with Similar Compounds

Key Observations :

Implications :

- The azepane-containing analog poses significant handling risks (e.g., acute toxicity), necessitating stringent safety protocols .

- All compounds should be treated as hazardous until specific toxicological profiles are established.

Biological Activity

2-Methylpiperidine-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by the presence of a carbonyl group at the 1-position. Its molecular formula is and it features a six-membered ring structure that is crucial for its biological activity. The presence of the aldehyde functional group enhances its reactivity, making it a versatile intermediate for various chemical transformations.

Biological Activity Spectrum

Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These activities include:

- Neuroprotective Effects : Piperidine derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. For instance, studies suggest that compounds with piperidine structures can inhibit enzymes linked to neurodegenerative processes, potentially providing therapeutic benefits in conditions such as Parkinson's disease .

- Antimicrobial Activity : Various piperidine derivatives have demonstrated antimicrobial properties. The inhibition of specific bacterial enzymes has been linked to the structural features of these compounds, including this compound .

- Anti-inflammatory Properties : The compound has been associated with anti-inflammatory effects through the modulation of inflammatory pathways. Research indicates that certain piperidine derivatives can significantly reduce the expression of pro-inflammatory markers such as COX-2 and iNOS .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many studies have highlighted the ability of piperidine derivatives to inhibit various enzymes involved in metabolic pathways. For example, they may inhibit serine hydrolases, which are crucial for lipid metabolism and signaling pathways related to inflammation and pain .

- Receptor Interaction : Piperidines can interact with G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling. This interaction is significant for their neuroprotective and analgesic effects .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Neuroprotective Studies : In experimental models, this compound was shown to enhance neuronal survival under oxidative stress conditions by modulating antioxidant enzyme activities .

- Antimicrobial Efficacy : A study demonstrated that derivatives containing the piperidine structure exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to interference with bacterial cell wall synthesis .

- Anti-inflammatory Research : In vitro studies indicated that this compound reduced the production of inflammatory cytokines in macrophage cultures, suggesting its potential use as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotective | Enzyme inhibition (e.g., MAO) | |

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | Reduction of COX-2 and iNOS expression |

Table 2: Comparative Analysis with Other Piperidine Derivatives

Q & A

Q. What are the optimal synthetic routes for 2-Methylpiperidine-1-carbaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound typically involves functionalizing the piperidine ring with a methyl group and introducing the aldehyde moiety. Key parameters to optimize include:

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency for aldehyde formation .

- Temperature Control : Low temperatures (0–5°C) mitigate side reactions during aldehyde oxidation steps .

- Catalysts : Use of oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation protocols for controlled aldehyde generation .

Purification often employs column chromatography with gradients of ethyl acetate/hexane, monitored by TLC or HPLC for purity validation .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the methyl group (δ ~1.2–1.5 ppm) and aldehyde proton (δ ~9.8–10.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHNO) with precision ≤2 ppm .

- Infrared Spectroscopy (IR) : Aldehyde C=O stretch (~1720 cm) and piperidine ring vibrations (~2800 cm) .

- Chromatography : HPLC with UV detection (λ = 210–240 nm) ensures ≥95% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as piperidine derivatives may exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using chiral catalysts or auxiliaries?

- Methodological Answer :

- Chiral Resolution : Employ chiral column chromatography (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Catalysis : Use Evans oxazaborolidine catalysts for stereoselective aldehyde formation, achieving enantiomeric excess (ee) >90% .

- Dynamic Kinetic Resolution (DKR) : Combine lipases (e.g., Candida antarctica) with transition-metal catalysts to enhance yield and ee .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) using tools like PRISMA guidelines to identify variability sources .

- Dose-Response Validation : Replicate studies with standardized protocols (e.g., EC calculations via nonlinear regression) to confirm activity thresholds .

- Structural Confirmation : Verify compound identity in conflicting studies using X-ray crystallography or 2D-NMR to rule out isomer contamination .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in pharmacological targets?

- Methodological Answer :

- Target Identification : Perform affinity chromatography or surface plasmon resonance (SPR) to identify protein binding partners .

- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates (k/k) and determine inhibition constants (K) .

- Computational Modeling : Conduct molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like opioid or sigma-1 proteins, followed by mutagenesis validation .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Report reaction times, temperatures, and solvent ratios (e.g., "stirred at 0°C for 24 h in DCM") .

- Spectroscopic Data : Include raw NMR/HRMS files in supplementary materials, annotated with peak assignments .

- Batch-Specific Data : Provide certificates of analysis (CoA) with purity, lot numbers, and storage conditions (-20°C in amber vials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.